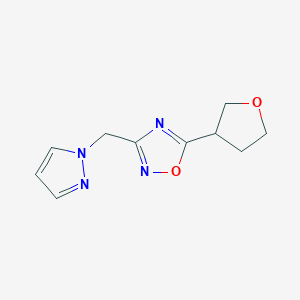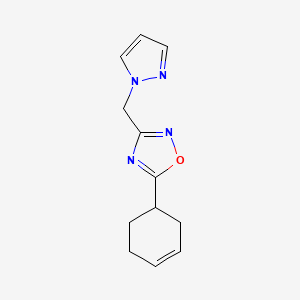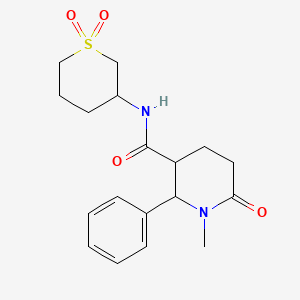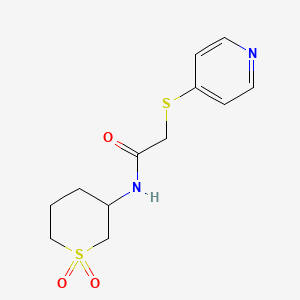![molecular formula C15H20N6OS B6752818 1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6752818.png)
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo-pyridine core . This is followed by further functionalization to introduce the thiazole and pyrrolidine moieties .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated synthesis platforms can also streamline the production process, reducing the need for manual intervention and minimizing the risk of errors .
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist at certain receptor sites, inhibiting the binding of endogenous ligands and modulating cellular signaling pathways . This can lead to various physiological effects, such as the reduction of inflammation or the protection of neuronal cells .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridine core but differ in their substituents and overall structure.
Substituted pyrrolidine derivatives: These compounds have a similar pyrrolidine moiety but may have different functional groups attached.
Uniqueness
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Propiedades
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c22-14(17-15-16-6-9-23-15)11-4-3-7-20(11)10-13-19-18-12-5-1-2-8-21(12)13/h6,9,11H,1-5,7-8,10H2,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHBKJQGFLXNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3CCCC3C(=O)NC4=NC=CS4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide](/img/structure/B6752742.png)

![5-Cyclopropyl-5-methyl-3-[[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6752754.png)

![5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6752776.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-oxo-1-phenylpiperidin-3-yl)propanamide](/img/structure/B6752778.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B6752783.png)

![1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6752790.png)


![1-(2-Azaspiro[5.5]undec-9-en-2-yl)-3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6752828.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6752843.png)
![3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752847.png)
